1,3-Thiazole-4-carboximidamide hydrochloride
Overview
Description
1,3-Thiazole-4-carboximidamide hydrochloride: is a chemical compound with the molecular formula C4H6ClN3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of 1,3-Thiazole-4-carboximidamide hydrochloride with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
1,3-Thiazole-4-carboximidamide hydrochloride plays a vital role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular function and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For example, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, this compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also be influenced by its interactions with other biomolecules, such as transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-thiazole-4-carboximidamide with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1,3-Thiazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other thiazole derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the thiazole ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole-4-carboxylic acid derivatives, while reduction can produce thiazole-4-carboxamidine derivatives .
Scientific Research Applications
1,3-Thiazole-4-carboximidamide hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride: This compound is similar in structure but has a methyl group at the 2-position of the thiazole ring.
1,3-Thiazole-4-carboxamidine hydrochloride: This compound differs by having an amidine group instead of an imidamide group.
Uniqueness: 1,3-Thiazole-4-carboximidamide hydrochloride is unique due to its specific functional groups and the position of these groups on the thiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-thiazole-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHHZMVPSXPVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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